1-(2,4,5-Trichlorophenyl)-2-thiourea

Description

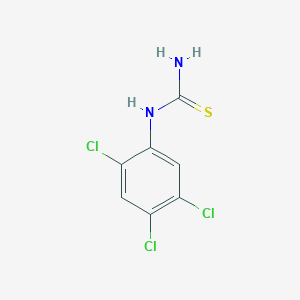

1-(2,4,5-Trichlorophenyl)-2-thiourea (CAS: 90617-76-8) is a thiourea derivative with a trichlorophenyl substituent. Its molecular formula is C₇H₅Cl₃N₂S, and it features a thiourea (-NH-CS-NH₂) functional group attached to a 2,4,5-trichlorophenyl ring. This compound is commercially available as a specialty chemical, primarily used in research and industrial applications . Its structural uniqueness lies in the positions of the chlorine atoms on the phenyl ring, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

(2,4,5-trichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3N2S/c8-3-1-5(10)6(2-4(3)9)12-7(11)13/h1-2H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDSQLVNGCCGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375297 | |

| Record name | 1-(2,4,5-Trichlorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90617-76-8 | |

| Record name | 1-(2,4,5-Trichlorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90617-76-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure:

- Step 1: Dissolve benzoylisothiocyanate (1.63 g, 10 mmol) in acetone (50 mL) and stir for 45 minutes.

- Step 2: Add neat 2,4,5-trichloroaniline (1.96 g, 10 mmol) to the solution and stir for an additional hour.

- Step 3: Pour the reaction mixture into acidified water and stir thoroughly.

- Step 4: Separate the solid product, wash it with deionized water, and purify via recrystallization using methanol/1,1-dichloromethane (1:1 v/v).

Yield: Approximately 95%.

Condensation with Ammonium Thiocyanate

This method uses ammonium thiocyanate as a reagent with chlorinated aromatic amines under acidic conditions.

Procedure:

- Step 1: Suspend the aryl amine (0.30 mol) in warm water (100 mL).

- Step 2: Add concentrated hydrochloric acid (0.33 mol, 9.16 mL) and stir.

- Step 3: Add ammonium thiocyanate (0.3 mol, 8.33 g) and heat the mixture on a steam bath for one hour.

- Step 4: Allow the liquid to cool and evaporate slowly to dryness over several hours.

- Step 5: Dissolve the residue in absolute ethanol, boil with decolorizing carbon for purification, and filter.

Yield: Approximately 29.4%.

Direct Reaction with Isothiocyanates

This method involves reacting chlorinated aromatic amines directly with isothiocyanates.

Procedure:

- Step 1: Dissolve the aromatic amine in an organic solvent like acetone or ethanol.

- Step 2: Add an equimolar amount of isothiocyanate compound.

- Step 3: Stir at room temperature or heat gently until the reaction completes.

- Step 4: Purify the crude product by recrystallization or solvent extraction.

Reaction Conditions:

Temperature: Room temperature to moderate heating

Solvent: Acetone or ethanol

Yield: High (>90%).

Comparison of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Benzoylisothiocyanate Reaction | Benzoylisothiocyanate + Chlorinated Aniline | Acetone | Room temperature | ~95 |

| Ammonium Thiocyanate Condensation | Ammonium Thiocyanate + Chlorinated Aniline | Warm Water | Steam bath | ~29.4 |

| Direct Isothiocyanate Reaction | Isothiocyanates + Chlorinated Aniline | Acetone/Ethanol | Room/moderate | >90 |

Notes on Optimization

- Purification Techniques : Recrystallization using methanol/dichloromethane or ethanol ensures high purity of the final product.

- Reaction Monitoring : Thin-layer chromatography (TLC) can be used to monitor reaction progress and confirm product formation.

- Spectroscopic Analysis : Characterization techniques such as IR spectroscopy (for C=S stretching at ~810 cm⁻¹) and NMR can validate compound structure.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trichlorophenyl)-2-thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to an amine group.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,4,5-Trichlorophenyl)-2-thiourea has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trichlorophenyl)-2-thiourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 2,4,5- vs. 2,4,6-Trichlorophenyl Substitution

The positional isomer 1-(2,4,6-Trichlorophenyl)-2-thiourea (CAS: 31118-87-3) shares the same molecular formula (C₇H₅Cl₃N₂S ) but differs in chlorine substitution (2,4,6 vs. 2,4,5). Key differences include:

| Property | 1-(2,4,5-Trichlorophenyl)-2-thiourea | 1-(2,4,6-Trichlorophenyl)-2-thiourea |

|---|---|---|

| CAS No. | 90617-76-8 | 31118-87-3 |

| Chlorine Positions | 2,4,5 | 2,4,6 |

| Symmetry | Asymmetric | Symmetric (para-substitution) |

| Reactivity | Likely higher steric hindrance | Enhanced electron withdrawal |

The symmetric 2,4,6-substitution may lead to lower solubility in polar solvents due to reduced dipole moments, whereas the asymmetric 2,4,5-isomer could exhibit better compatibility in mixed solvent systems .

Mono- and Di-Substituted Derivatives

| Compound | Substituents | Molecular Weight | Key Features |

|---|---|---|---|

| 1-(2-Chlorophenyl)-2-thiourea | Single Cl at 2-position | 186.65 g/mol | Simpler structure; lower lipophilicity |

| 1-(4-Chlorophenyl)-3-phenyl-2-thiourea | Cl at 4-position + phenyl group | 262.76 g/mol | Increased aromaticity; potential for π-π interactions |

These derivatives highlight how reduced chlorination or added aromatic groups alter properties.

Substituted Phenyl Thioureas with Alternate Functional Groups

Compounds like 1-(3-Chloro-4-methylphenyl)-2-thiourea and 1-(2,4,5-Trimethylphenyl)-2-thiourea () replace chlorine with methyl groups, significantly altering electronic and steric profiles:

| Compound | Substituents | Impact on Properties |

|---|---|---|

| 1-(3-Chloro-4-methylphenyl)-2-thiourea | Cl at 3, CH₃ at 4 | Methyl groups increase electron density, reducing electrophilicity |

| 1-(2,4,5-Trimethylphenyl)-2-thiourea | CH₃ at 2,4,5 | Enhanced hydrophobicity; potential for improved solubility in non-polar solvents |

Methyl substitution reduces molecular polarity compared to chlorinated analogs, impacting applications in hydrophobic matrices or lipid-rich environments .

Biological Activity

1-(2,4,5-Trichlorophenyl)-2-thiourea (TCTU) is a thiourea derivative that has garnered interest due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a trichlorophenyl group that enhances its reactivity and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of TCTU, including its antimicrobial properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H5Cl3N2S

- CAS Number : 90617-76-8

- Molecular Weight : 253.55 g/mol

Biological Activity Overview

TCTU exhibits a range of biological activities, primarily focusing on antimicrobial effects. Its mechanism of action typically involves interference with cellular processes in various microorganisms.

Antimicrobial Activity

TCTU has been shown to possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. Research indicates that it can inhibit the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans.

Table 1: Antimicrobial Activity of TCTU against Various Microorganisms

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Highly Active |

| Escherichia coli | 64 | Moderately Active |

| Pseudomonas aeruginosa | 128 | Active |

| Candida albicans | 256 | Active |

The precise mechanism by which TCTU exerts its antimicrobial effects is still under investigation. However, it is hypothesized that TCTU disrupts cellular functions by:

- Inhibiting enzyme activity critical for cell wall synthesis.

- Interfering with protein synthesis.

- Inducing oxidative stress within microbial cells.

Study 1: Antimicrobial Efficacy

A study conducted by Jambi et al. (2019) evaluated the antimicrobial activity of various thiourea derivatives, including TCTU. The results demonstrated that TCTU exhibited potent activity against multidrug-resistant strains of bacteria, suggesting its potential as a therapeutic agent for treating infections caused by resistant pathogens .

Study 2: Structure-Activity Relationship

Research published in the International Journal of ChemTech Research highlighted the structure-activity relationship (SAR) of TCTU derivatives. The study found that modifications to the phenyl ring significantly influenced the compound's antimicrobial efficacy. Specifically, the presence of electron-withdrawing groups like chlorine enhanced antibacterial activity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of TCTU is not extensively documented; however, preliminary studies suggest that it has favorable absorption characteristics when administered orally. Toxicological assessments indicate that while TCTU exhibits low acute toxicity in animal models, chronic exposure could pose health risks due to potential accumulation in biological systems.

Q & A

Q. What are the established synthetic pathways for 1-(2,4,5-Trichlorophenyl)-2-thiourea, and how can purity be optimized during synthesis?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 2,4,5-trichloroaniline and thiourea in the presence of a polar solvent (e.g., ethanol or DMF). Key parameters include temperature control (80–100°C) and stoichiometric ratios (1:1.2 for aniline:thiourea). Purity optimization involves recrystallization using ethanol/water mixtures (70:30 v/v) and characterization via HPLC with UV detection at 254 nm. Impurities like unreacted aniline or byproducts (e.g., symmetrical thioureas) should be monitored using LC-MS .

Q. How is the molecular structure of this compound characterized, and what crystallographic data are available?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. For analogs like 1-(2-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, triclinic crystal systems (space group P1) with unit cell dimensions (e.g., a = 4.08 Å, b = 14.04 Å, c = 14.23 Å) have been reported . For the target compound, computational modeling (DFT or molecular docking) can predict bond angles and torsional strain. Experimental validation requires single-crystal growth in DMSO/acetone (1:1) and refinement using software like SHELXL .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Solubility tests in water, DMSO, and ethanol reveal limited aqueous solubility (≤2 mg/mL at 25°C) but high solubility in DMSO (>50 mg/mL). Stability studies under acidic (pH 2–4) and alkaline (pH 9–11) conditions show degradation via hydrolysis of the thiourea moiety, monitored via UV-Vis spectroscopy (λmax = 280 nm). Thermal stability (TGA/DSC) indicates decomposition above 200°C. Storage recommendations: inert atmosphere (N2), −20°C, and desiccation to prevent oxidation .

Advanced Research Questions

Q. What toxicological mechanisms are associated with this compound, and how are its metabolites identified?

Methodological Answer: Metabolites like 1-(2,4,5-trichlorophenyl)-ethanol and 2,4,5-trichloroacetophenone are identified using LC-HRMS in rodent models. Toxicity pathways involve cytochrome P450-mediated oxidation, leading to reactive intermediates that bind to hepatic proteins (SDS-PAGE and Western blot). Acute toxicity (LD50) assays in mice show dose-dependent hepatotoxicity at >500 mg/kg. Metabolite profiling requires isotopic labeling (14C-thiourea) and extraction via solid-phase microextraction (SPME) .

Q. How can environmental monitoring protocols detect this compound in groundwater, and what are its degradation kinetics?

Methodological Answer: Solid-phase extraction (SPE) with C18 cartridges followed by GC-ECD or LC-MS/MS achieves detection limits of 0.1 ppb. Degradation studies under UV light (254 nm) show pseudo-first-order kinetics (k = 0.05 h−1) with half-life ~14 hours. Photolytic byproducts include 2,4,5-trichlorophenol and sulfonic acid derivatives, identified via TOF-MS/MS. Field sampling in landfill leachates requires ion chromatography to differentiate from co-eluting chlorophenols .

Q. What are the structure-activity relationships (SAR) of this compound in biological systems, particularly enzyme inhibition?

Methodological Answer: SAR studies focus on the trichlorophenyl group’s electronegativity and thiourea’s hydrogen-bonding capacity. Inhibition assays against acetylcholinesterase (AChE) show IC50 = 12 µM, determined via Ellman’s method. Computational docking (AutoDock Vina) predicts binding to the AChE peripheral anionic site. Comparative studies with 1-(2,4,6-trichlorophenyl)-2-thiourea reveal reduced potency (IC50 = 35 µM), highlighting the role of chlorine substitution patterns .

Q. What analytical challenges arise in quantifying trace amounts of this compound in complex matrices?

Methodological Answer: Matrix effects in biological or environmental samples require isotope dilution (e.g., 13C-labeled internal standards) and cleanup steps like QuEChERS. LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 256 → 184) improves specificity. Cross-reactivity with structurally similar thioureas (e.g., 1-naphthylthiourea) necessitates chromatographic separation using HILIC columns. Method validation follows EPA guidelines for accuracy (90–110%) and precision (RSD <15%) .

Q. How does the compound interact with metal ions, and what implications does this have for environmental remediation?

Methodological Answer: Chelation studies with Cu(II) and Fe(III) (UV-Vis titration) show ligand-to-metal charge transfer bands at 400–450 nm. Stability constants (log K = 4.2–5.8) are determined via Job’s plot. Applications in soil remediation involve immobilizing heavy metals (e.g., Pb2+), quantified via ICP-MS after batch adsorption experiments (pH 5–7, 24 h equilibration). Competing ligands (e.g., EDTA) reduce efficacy by 40–60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.